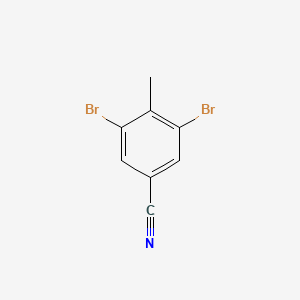

3,5-Dibromo-4-methylbenzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

3,5-dibromo-4-methylbenzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Br2N/c1-5-7(9)2-6(4-11)3-8(5)10/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWFLOIYSUOKKBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1Br)C#N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Br2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3,5 Dibromo 4 Methylbenzonitrile and Analogues

Strategic Approaches to Regioselective Bromination

The introduction of two bromine atoms meta to the methyl group and ortho to the nitrile group in 3,5-Dibromo-4-methylbenzonitrile requires careful control of regioselectivity. The directing effects of the substituents on the aromatic ring are paramount in determining the outcome of the electrophilic aromatic substitution.

The synthesis of aryl bromides is most commonly achieved through electrophilic aromatic bromination. nih.gov The choice of brominating agent, solvent, and temperature is critical to control the regioselectivity and yield of the desired product. For activated aromatic systems, reagents such as N-bromosuccinimide (NBS) are often preferred to avoid over-bromination and the formation of isomeric byproducts. wku.edu

Research into the bromination of activated aromatic compounds has shown that specific conditions can lead to high yields of para-substituted products. For instance, the combination of NBS and silica (B1680970) gel in carbon tetrachloride at room temperature has been used to afford exclusively the para-isomer in high yield. nih.gov Temperature control is another crucial factor; electrophilic bromination at the lowest effective temperature often displays high para/ortho selectivity. nih.gov For example, high regioselectivity was achieved in the bromination of catechol with NBS by performing the reaction at -30 °C before allowing it to warm to room temperature. nih.gov

In a synthesis directly relevant to a structural analogue, Methyl 3,5-dibromo-4-methylbenzoate was prepared by the bromination of methyl 4-methylbenzoate. nih.govresearchgate.net This reaction utilized bromine as the brominating agent in the presence of anhydrous aluminum chloride as a catalyst, with no solvent. nih.govresearchgate.net The reaction was initiated at 0°C and then heated to 80°C to drive the reaction to completion. researchgate.net

The following table summarizes various optimized conditions for regioselective bromination of aromatic compounds.

| Substrate | Reagent(s) | Solvent | Temperature | Outcome | Reference(s) |

| Activated Aromatics | N-Bromosuccinimide (NBS) | Acetonitrile | Not specified | High p-regioselectivity | wku.edu |

| 3-Hydroxybenzonitrile | N-Bromosuccinimide (NBS) | Acetonitrile | Not specified | 80% yield of 2-bromo-3-hydroxybenzonitrile | nih.gov |

| Catechol | N-Bromosuccinimide (NBS), HBF₄ | Acetonitrile | -30°C to RT | 100% yield of 4-bromobenzene-1,2-diol | nih.gov |

| Methyl 4-methylbenzoate | Bromine, AlCl₃ | None | 0°C to 80°C | 86% yield of Methyl 3,5-dibromo-4-methylbenzoate | nih.govresearchgate.net |

| Compound 21 | N-Bromosuccinimide (NBS) | Acetonitrile | -10°C to 0°C | 92% yield of exclusively one isomer | nih.gov |

The classical mechanism for electrophilic aromatic bromination involves the attack of an electrophile on the electron-rich benzene (B151609) ring. libretexts.org This reaction proceeds via a two-step mechanism. In the first, rate-determining step, the electrophile attacks the π-electrons of the aromatic ring to form a resonance-stabilized carbocation known as an arenium ion or sigma (σ) complex. nih.govlibretexts.org In the second, fast step, a base removes a proton from the carbon atom that bears the electrophile, restoring the aromaticity of the ring. libretexts.org

The stability of the arenium ion intermediate is a key factor in determining the reaction's regioselectivity. The positive charge in the arenium ion is delocalized at the ortho and para positions relative to where the substitution occurs. researchgate.net Substituents already present on the ring influence the stability of this intermediate, thereby directing the incoming electrophile to a specific position. researchgate.net However, recent computational studies have suggested that the long-accepted mechanism involving a distinct arenium ion might be an oversimplification, with some evidence pointing towards an addition–elimination pathway. chemistryworld.com

Nitrile Group Introduction and Transformation Strategies

The nitrile (-CN) group is a versatile functional group that can be converted into amines, amides, and carboxylic acids. rsc.org Its introduction onto an aromatic ring can be achieved through several synthetic routes.

A classic and widely used method for introducing a nitrile group onto an aromatic ring is the Sandmeyer reaction. nih.gov This reaction transforms an aryl amine into an aryl nitrile via a diazonium salt intermediate. nih.govresearchgate.net The process involves treating a primary aryl amine with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a diazonium salt, which is then reacted with a copper(I) cyanide (CuCN) catalyst. masterorganicchemistry.combyjus.comtestbook.com The mechanism is believed to proceed through a free radical pathway involving single electron transfer from the copper(I) catalyst to the diazonium salt. byjus.com

Modern advancements have led to the development of palladium- and nickel-catalyzed cyanation reactions, which often offer milder conditions and broader substrate scope compared to the classical Sandmeyer or Rosenmund-von Braun reactions. nih.govchinesechemsoc.orgrsc.org These methods typically involve the cross-coupling of an aryl halide with a cyanide source. A variety of cyanide sources have been employed, including potassium ferrocyanide (K₄[Fe(CN)₆]), cyanogen (B1215507) bromide (BrCN), and even formamide (B127407), which can serve as an inexpensive and less toxic alternative to metal cyanides. rsc.orgnih.govrsc.org

The table below compares different methods for the cyanation of aryl halides.

| Method | Catalyst | Cyanide Source | Key Features | Reference(s) |

| Sandmeyer Reaction | Copper(I) Cyanide (CuCN) | CuCN | Converts aryl amines via diazonium salts. | nih.govresearchgate.netmasterorganicchemistry.com |

| Palladium-Catalyzed | Pd(OAc)₂, various ligands | K₄[Fe(CN)₆] | Non-toxic cyanide source, good yields. | researchgate.netrsc.org |

| Nickel-Catalyzed | Nickel(0) or Nickel(II) | Cyanogen Bromide (BrCN) | Robust, cost-effective, broad functional group tolerance. | nih.gov |

| Copper-Catalyzed | Copper(I) Iodide (CuI) | Formamide | Cyanide-free, inexpensive catalyst system. | rsc.org |

| Photoredox-Nickel Catalysis | Nickel(II), Ir photocatalyst | Not specified | Occurs at room temperature under visible light. | chinesechemsoc.org |

An alternative pathway to aryl nitriles is the dehydration of aromatic aldoximes or primary amides. organic-chemistry.orgnih.gov This method avoids the use of highly toxic cyanide reagents. nih.gov A variety of dehydrating agents have been developed to facilitate this transformation under mild conditions. organic-chemistry.orgtandfonline.com

For example, trichloroacetonitrile (B146778) has been shown to be an effective dehydrating agent for converting aromatic aldoximes to their corresponding nitriles in moderate to good yields without the need for a metal catalyst. tandfonline.comtandfonline.com Other modern reagents include XtalFluor-E, a crystalline dehydrating agent that allows for the rapid conversion of both aldoximes and amides to nitriles at room temperature in environmentally benign solvents like ethyl acetate. organic-chemistry.org Thiourea dioxide has also been demonstrated as an efficient reagent for this transformation. researchgate.net The general process involves the condensation of an aromatic aldehyde (e.g., 3,5-dibromo-4-methylbenzaldehyde) with hydroxylamine (B1172632) to form the aldoxime, which is then dehydrated to the nitrile. nih.gov

The following table lists several reagents used for the dehydration of aldoximes and amides.

| Reagent | Substrate | Conditions | Key Advantages | Reference(s) |

| Trichloroacetonitrile | Aromatic Aldoximes | Toluene, reflux | Catalyst-free. | tandfonline.comtandfonline.com |

| XtalFluor-E | Aldoximes and Amides | Ethyl Acetate, RT | Rapid reaction, mild conditions, broad scope. | organic-chemistry.org |

| Thiourea Dioxide (TDO) | Aromatic, Aliphatic Aldoximes | Not specified | Efficient for various aldoximes. | researchgate.net |

| Chloral (hydrate) | Aromatic Aldoximes | Solvent-free, heat | Excellent yields, simple work-up. | organic-chemistry.org |

| SO₂F₂ | (Hetero)arene Aldoximes | Acetonitrile, RT | Rapid, mild, great functional group compatibility. | organic-chemistry.org |

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. In the context of aryl nitrile synthesis, a major focus has been on developing alternatives to highly toxic cyanide reagents like KCN or HCN. rsc.org

The development of cyanide-free cyanation methods, such as those using formamide or other organic nitriles as the cyanide source, represents a significant step towards greener synthesis. rsc.orgthieme-connect.com Furthermore, the use of less toxic and more manageable cyanide sources like potassium ferrocyanide (K₄[Fe(CN)₆]) in palladium-catalyzed reactions also aligns with green chemistry principles. rsc.org

Synthesis of Related Isomers and Functionalized Precursors

The synthesis of specifically substituted benzonitriles is crucial for the development of new materials and pharmaceutical agents. This section details the advanced synthetic methodologies for obtaining key isomers and functionalized precursors related to this compound.

Synthesis of 3-Bromo-4-methylbenzonitrile (B1282943)

A primary method for the synthesis of 3-Bromo-4-methylbenzonitrile involves the Sandmeyer reaction, a versatile and widely used chemical process for converting primary aromatic amines into a variety of functional groups, including nitriles. wikipedia.orgnih.govlscollege.ac.inbyjus.com The logical precursor for this synthesis is 3-Bromo-4-methylaniline.

The synthesis proceeds in two main stages:

Diazotization of 3-Bromo-4-methylaniline: The amine is treated with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrochloric acid, at low temperatures (0-5 °C). This reaction converts the primary amino group into a diazonium salt.

Cyanation of the Diazonium Salt: The resulting diazonium salt is then introduced to a solution of copper(I) cyanide. The copper(I) salt catalyzes the displacement of the diazonium group by a cyanide ion, leading to the formation of 3-Bromo-4-methylbenzonitrile with the release of nitrogen gas. lscollege.ac.inbyjus.com

This approach is highly effective for introducing the nitrile group at a specific position on the aromatic ring, dictated by the position of the amino group in the precursor. A similar strategy is employed in the synthesis of the isomeric 2-Bromo-4-methylbenzonitrile from 3-Bromo-4-aminotoluene. researchgate.net

Synthesis of 2,6-Dibromo-4-methylbenzonitrile

The synthesis of 2,6-Dibromo-4-methylbenzonitrile can be achieved through a multi-step process, also culminating in a Sandmeyer reaction. The key intermediate for this synthesis is 2,6-Dibromo-4-methylaniline. chemicalbook.comiucr.orgnih.govchemicalbook.com

The synthetic pathway is as follows:

Dibromination of p-Toluidine (B81030): The starting material, p-toluidine (4-methylaniline), is subjected to bromination. The directing effects of the amino and methyl groups on the aromatic ring guide the bromine atoms to the positions ortho to the amino group. A common and effective brominating agent for this transformation is N-Bromosuccinimide (NBS) in a suitable solvent like chloroform. chemicalbook.com This reaction yields 2,6-Dibromo-4-methylaniline.

Sandmeyer Reaction of 2,6-Dibromo-4-methylaniline: Following the successful dibromination, the resulting 2,6-Dibromo-4-methylaniline is converted to the target benzonitrile (B105546). This is accomplished via the Sandmeyer reaction, as detailed previously. The aniline (B41778) is first converted to its corresponding diazonium salt, which is then reacted with copper(I) cyanide to replace the diazonium group with a nitrile functionality, affording 2,6-Dibromo-4-methylbenzonitrile.

This sequential approach of bromination followed by a Sandmeyer reaction allows for the precise construction of the highly substituted target molecule.

Preparation of Functionalized Benzylic Bromides for Derivatization

Functionalized benzylic bromides are valuable intermediates in organic synthesis, serving as precursors for a wide range of derivatives. Their preparation often involves the selective bromination of the methyl group on a substituted toluene.

One prominent example is the synthesis of 4-(bromomethyl)benzonitrile. This reaction is typically carried out via a free-radical bromination. 4-methylbenzonitrile is treated with N-bromosuccinimide (NBS) in a non-polar solvent such as carbon tetrachloride (CCl₄). The reaction is initiated by a radical initiator, for example, azobisisobutyronitrile (AIBN), and is usually performed under reflux conditions. rsc.org The NBS provides a low concentration of bromine radicals, which selectively abstract a hydrogen atom from the benzylic position, leading to the formation of the desired 4-(bromomethyl)benzonitrile in high yield. rsc.org

Another important class of functionalized precursors are benzylic alcohols, which can be readily converted to the corresponding bromides. For instance, 4-bromo-3-(hydroxymethyl)benzonitrile (B1373430) can be synthesized by the reduction of the corresponding aldehyde, 4-bromo-3-formylbenzonitrile. chemicalbook.com This reduction is effectively achieved using a mild reducing agent like sodium borohydride (B1222165) in an alcoholic solvent such as methanol. chemicalbook.com The resulting benzylic alcohol can then be converted to the benzylic bromide through standard methods, for instance, by reaction with phosphorus tribromide or hydrobromic acid, thus providing a versatile route to a functionalized benzylic bromide for further derivatization.

Spectroscopic Analysis of this compound Remains Undocumented in Public Scientific Literature

A comprehensive review of available scientific databases and chemical literature has revealed a significant lack of published spectroscopic data for the compound this compound. Despite its known chemical structure and CAS number (116596-20-4), detailed experimental and computational analyses of its spectroscopic characteristics, including vibrational (FTIR, FT-Raman), nuclear magnetic resonance (NMR), and mass spectrometry data, are not present in the public domain.

The scientific community relies on the publication of such data for the identification, characterization, and quality control of chemical compounds. The absence of this information for this compound means that a detailed analysis of its specific vibrational modes, such as the characteristic C≡N stretching frequency, and a comparative analysis between experimental and computational spectra cannot be performed at this time.

Similarly, the structural elucidation of this compound through ¹H and ¹³C NMR spectral analysis is not possible without accessible spectral data. There are no published studies detailing the chemical shifts and coupling constants of the protons and carbon atoms in this specific molecule. Consequently, the application of advanced techniques such as chemometric analysis to its NMR data has not been reported.

Furthermore, while mass spectrometry is a standard method for confirming molecular weight and fragmentation patterns, specific mass spectral data for this compound has not been found in the reviewed literature.

While extensive spectroscopic data is available for related isomers such as 3-bromo-4-methylbenzonitrile and 4-bromo-3-methylbenzonitrile (B1271910), this information cannot be reliably extrapolated to describe the unique spectroscopic properties of the 3,5-dibromo-4-methyl substituted isomer. The precise positioning of the bromine and methyl substituents on the benzonitrile ring significantly influences the electronic environment and, therefore, the resulting spectroscopic fingerprints.

Until research containing the experimental measurement and computational modeling of the spectra for this compound is published, a detailed and scientifically accurate article on its spectroscopic characterization as requested cannot be generated.

Spectroscopic Characterization and Advanced Analytical Techniques

UV-Visible Spectroscopy for Electronic Transitions and Optical Properties

UV-Visible spectroscopy is a fundamental analytical technique used to study the electronic transitions occurring within a molecule when it absorbs ultraviolet or visible light. This absorption of energy promotes electrons from a lower energy molecular orbital to a higher energy one. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the nature of its chromophores—the parts of the molecule that absorb light.

In the context of 3,5-Dibromo-4-methylbenzonitrile, the aromatic ring system, the nitrile group (-C≡N), and the bromine substituents constitute the primary chromophores. The interaction of these groups influences the energy levels of the molecular orbitals and, consequently, the wavelengths at which electronic transitions occur. These transitions are typically of the types π → π* and n → π, involving the promotion of electrons from pi (π) bonding orbitals or non-bonding (n) orbitals to anti-bonding pi (π) orbitals. The resulting spectrum provides insights into the electronic structure and optical properties of the compound.

Determination of Cutoff Wavelengths and Band Gap Energies

The cutoff wavelength is a critical parameter derived from a UV-Visible spectrum, representing the wavelength below which the solvent or the compound itself absorbs strongly, making it opaque to the radiation. For analytical purposes, a solvent is typically chosen so that its cutoff wavelength is lower than the absorption maxima of the analyte. For a solid compound like this compound, the cutoff wavelength would indicate the onset of strong absorption, which is related to its fundamental electronic transitions.

The band gap energy is a crucial concept in materials science, particularly for semiconductors, and it can be estimated from the absorption spectrum of a material. It represents the minimum energy required to excite an electron from the valence band to the conduction band. For an organic molecule, this is analogous to the energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This energy can be calculated from the onset of the absorption edge in the UV-Visible spectrum using the Tauc plot method.

While theoretical studies and experimental data for related compounds such as 3-bromo-4-methylbenzonitrile (B1282943) and 4-bromo-3-methylbenzonitrile (B1271910) exist, direct experimental values for this compound are not published in the accessible domain. Theoretical calculations, such as those using Density Functional Theory (DFT), could provide estimated values for the HOMO-LUMO gap and simulated absorption spectra, but these would require experimental validation for confirmation.

Due to the absence of specific experimental data, a data table for the cutoff wavelength and band gap energy of this compound cannot be provided at this time.

Crystallographic Analysis and Solid State Chemistry

Single-Crystal X-ray Diffraction Studies of 3,5-Dibromo-4-methylbenzonitrile

Single-crystal X-ray diffraction analysis provides a precise three-dimensional map of the electron density within a crystal, allowing for the unambiguous determination of atomic positions and thus the complete molecular and crystal structure.

A study of a compound closely related to the title compound, 2,6-dibromo-4-methylbenzonitrile, which is isomorphous, reveals critical details about its crystallographic parameters. nih.gov The crystal structure of this analogue was redetermined to a higher precision, with a final R-factor of 0.020, a significant improvement over an earlier determination. nih.gov The molecule lies across a crystallographic mirror plane. nih.gov

Table 1: Crystallographic Data for the Isomorphous Analogue, 2,6-Dibromo-4-methylbenzonitrile

| Parameter | Value |

|---|---|

| Crystal System | Tetragonal |

| Space Group | P42/m |

| a, b (Å) | 14.288 (3) |

| c (Å) | 4.0739 (14) |

| α, β, γ (°) | 90 |

| Volume (ų) | 830.8 (4) |

| Z | 4 |

Data sourced from a study on the isomorphous 2,6-dibromo-4-methylbenzonitrile. nih.gov

Disorder Phenomena in Crystal Structures (e.g., methyl H atom disorder)

In the realm of crystallography, disorder refers to the phenomenon where a molecule or a part of it does not occupy a single, fixed position in the crystal lattice. Instead, it may be found in multiple orientations or conformations. This is a relatively common occurrence and can provide insights into the dynamic or static nature of molecules in the solid state. One such example of disorder can be observed in the treatment of hydrogen atoms of methyl groups in the crystallographic refinement of related compounds.

This riding model is a common refinement strategy used when the scattering contribution of hydrogen atoms is too weak to be determined accurately from the experimental data. In this model, the hydrogen atoms are constrained to ride on the carbon atom to which they are attached, maintaining idealised geometries for bond lengths and angles. This approach effectively models the time-averaged position of the rapidly rotating methyl group, which can be considered a form of dynamic disorder. The hydrogen atoms are distributed over a toroidal volume, and the riding model provides a simplified yet effective way to account for this delocalization of electron density.

The use of a riding model for the methyl hydrogens in Methyl 3,5-dibromo-4-methylbenzoate suggests that at the temperature of data collection (89 K), the methyl group is likely undergoing rapid rotation about the C-C bond. nih.gov This rotational motion prevents the resolution of individual hydrogen atom positions. Such dynamic disorder is a key aspect of the solid-state chemistry of molecules containing flexible groups like methyl substituents.

The crystallographic parameters for Methyl 3,5-dibromo-4-methylbenzoate are summarized in the table below.

| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | **V (ų) ** | Z | T (K) |

| Methyl 3,5-dibromo-4-methylbenzoate | C₉H₈Br₂O₂ | Orthorhombic | Pnma | 3.9716(2) | 14.2359(7) | 17.2893(8) | 977.52(8) | 4 | 89 |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure

DFT calculations serve as the foundation for understanding the electronic nature of a molecule.

Vibrational Frequency Calculations and Spectroscopic Correlation

Theoretical vibrational analysis predicts the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational frequencies corresponding to different molecular motions (stretching, bending, etc.), scientists can assign the peaks observed in experimental spectra. This correlation is essential for confirming the molecular structure. For instance, studies on similar benzonitrile (B105546) derivatives have successfully correlated theoretical frequencies with experimental data, but a dedicated vibrational analysis for 3,5-Dibromo-4-methylbenzonitrile is not available.

Prediction of Nonlinear Optical (NLO) Properties

Materials with significant nonlinear optical (NLO) properties are in high demand for applications in optoelectronics and photonics. Computational methods can predict these properties, such as the first-order hyperpolarizability (β), which indicates a molecule's potential for second-harmonic generation. The investigation of organic molecules for NLO applications is an active area of research, but this compound has not been identified as a subject of such theoretical predictions in published works.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It examines donor-acceptor interactions, such as hyperconjugation, which contribute to molecular stability. This analysis translates the complex, delocalized molecular orbitals into localized bonds, lone pairs, and anti-bonding orbitals that align with classical Lewis structures. While a powerful tool for understanding intramolecular charge transfer and stability, NBO analysis has not been specifically applied to this compound in any available research.

Chemical Reactivity and Derivatization Pathways

Nucleophilic Substitution Reactions at Bromine Centers

The bromine atoms attached to the aromatic ring of 3,5-Dibromo-4-methylbenzonitrile are subject to nucleophilic substitution, although these reactions typically require harsh conditions or the use of a catalyst due to the inherent stability of aryl halides. The electron-withdrawing nature of the nitrile group and the methyl group's electron-donating character influence the reactivity of the bromine atoms. In the related compound bromoxynil (B128292) (3,5-dibromo-4-hydroxybenzonitrile), anaerobic degradation proceeds via reductive debromination, where bromide is released. researchwithrutgers.comnih.gov This suggests that under specific reducing conditions, the bromine atoms in this compound could be replaced by hydrogen or other nucleophiles.

For instance, in the biotransformation of bromoxynil, the transient accumulation of bromocyanophenol and cyanophenol indicates a stepwise removal of the bromine atoms. researchwithrutgers.comnih.gov While not a direct nucleophilic substitution in the classic sense, it demonstrates the lability of the C-Br bond under certain chemical environments.

Electrophilic Aromatic Substitution for Further Functionalization

The benzene (B151609) ring of this compound is deactivated towards electrophilic aromatic substitution due to the presence of the two electron-withdrawing bromine atoms and the nitrile group. mnstate.edu The methyl group is an activating, ortho-, para-director. mnstate.edu However, the positions ortho to the methyl group are already substituted with bromine. Therefore, any further electrophilic attack would likely be directed to the positions meta to the nitrile and bromine groups, which is the same position ortho to the methyl group.

Common electrophilic aromatic substitution reactions include nitration, sulfonation, and Friedel-Crafts reactions. masterorganicchemistry.comuomustansiriyah.edu.iqlibretexts.org For example, nitration using a mixture of nitric acid and sulfuric acid could introduce a nitro group onto the ring. uomustansiriyah.edu.iqyoutube.com The directing effects of the existing substituents would need to be carefully considered to predict the regioselectivity of such reactions. The strong deactivating effect of the present groups suggests that forcing conditions would be necessary to achieve further functionalization via this pathway. mnstate.edu

Transformations of the Nitrile Group (e.g., hydrolysis, reduction)

The nitrile group (-C≡N) of this compound is a versatile functional group that can undergo several important transformations.

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid (3,5-dibromo-4-methylbenzoic acid) under acidic or basic conditions. This reaction typically requires heating. The resulting carboxylic acid can then be further derivatized.

Reduction: The nitrile group can be reduced to a primary amine (3,5-dibromo-4-methylbenzylamine). Common reducing agents for this transformation include lithium aluminum hydride (LAH) and diisobutylaluminium hydride (DIBAL-H). youtube.com The choice of reducing agent can sometimes allow for selective reduction. For example, diisopropylaminoborane (B2863991) in the presence of a catalytic amount of lithium borohydride (B1222165) is effective in reducing a variety of aromatic nitriles to their corresponding primary amines. nih.govorganic-chemistry.org The presence of electron-withdrawing groups on the aromatic ring, such as the bromine atoms in this compound, generally facilitates the reduction. nih.gov

| Reagent | Product | Conditions |

| H₃O⁺, Δ | 3,5-Dibromo-4-methylbenzoic acid | Acidic hydrolysis |

| NaOH, H₂O, Δ | Sodium 3,5-dibromo-4-methylbenzoate | Basic hydrolysis |

| 1. LiAlH₄, THF; 2. H₂O | 3,5-Dibromo-4-methylbenzylamine | Reduction |

| DIBAL-H, Toluene, -78°C | 3,5-Dibromo-4-methylbenzaldehyde (intermediate imine) | Partial reduction |

| BH₂(N(iPr)₂)/cat. LiBH₄ | 3,5-Dibromo-4-methylbenzylamine | Reduction |

This table presents plausible transformations based on general nitrile reactivity; specific experimental data for this compound may vary.

Formation of Isocyanide Analogues and Their Structural Comparisons

Isocyanides are isomers of nitriles, with the general structure R-N≡C. The conversion of a nitrile to an isocyanide is not a direct, simple transformation. However, the synthesis of the isocyanide analogue of a related compound, methyl 3,5-dibromo-4-cyanobenzoate, has been reported. researchgate.netnih.govumn.edu This was achieved by first preparing the corresponding formamide (B127407) from the amine, followed by dehydration using a reagent like phosphorus oxychloride. researchgate.netorgsyn.org A similar pathway could theoretically be employed starting from 3,5-dibromo-4-methylaniline, which could be derived from the reduction of a nitrated precursor.

Structurally, nitriles and isocyanides exhibit different geometries and electronic properties. In a study comparing methyl 3,5-dibromo-4-cyanobenzoate and its isocyanide counterpart, methyl 3,5-dibromo-4-isocyanobenzoate, differences in crystal packing were observed. researchgate.netnih.gov The cyanide showed C≡N⋯Br contacts, a common feature in similar structures, while the isocyanide did not exhibit the corresponding N≡C⋯Br contacts. researchgate.netnih.govumn.edu Instead, the isocyano carbon atom formed contacts with a methoxy (B1213986) carbon atom. researchgate.netnih.gov These structural differences arise from the different bonding and charge distribution in the -C≡N versus -N≡C functional groups. Isocyanides are also known to be more reactive and sensitive to acid than nitriles. nih.govscripps.edu

| Feature | This compound | 3,5-Dibromo-4-methylphenyl isocyanide (Hypothetical) |

| Functional Group | -C≡N | -N≡C |

| C-N Bond | Triple bond | Triple bond |

| Formal Charge | None on C or N | Positive on N, negative on C |

| Reactivity | Generally stable | More reactive, prone to polymerization and hydrolysis |

| IR Stretch (C≡N/N≡C) | ~2230 cm⁻¹ | ~2150-2110 cm⁻¹ (weaker) scripps.edu |

Exploration of Reaction Mechanisms and Kinetics (e.g., solvent effects, catalyst optimization)

The study of reaction mechanisms and kinetics for the derivatization of this compound is crucial for optimizing reaction conditions and yields.

Solvent Effects: The choice of solvent can significantly impact the rate and outcome of a reaction. For instance, in the reduction of nitriles with an InCl₃/NaBH₄ system, the solvent was found to be a critical factor, with THF being optimal for generating the active reducing species. researchgate.net In studies of related compounds like 3,5-dibromo-4-hydroxybenzaldehyde, the solubility and solvation were shown to be heavily influenced by the solvent composition in aqueous mixtures, which in turn would affect reaction kinetics. researchgate.net For cycloaddition reactions involving benzonitrile (B105546) oxide, both solvent polarity and specific hydrogen-bonding interactions were found to be important in governing the reaction rates. researchgate.net

Catalyst Optimization: Many reactions involving this compound, such as nucleophilic substitutions or cross-coupling reactions at the bromine centers, would require a catalyst. Optimization of the catalyst system (e.g., choice of metal, ligand, and additives) is essential for achieving high efficiency and selectivity. For example, in the reduction of benzonitriles, various iron precursors were tested to find the most effective catalyst, with a specific phenalenyl-based iron(III) complex showing superior performance. lookchem.com Similarly, in the synthesis of 3,5-dibromo-4-aminopyridine, a related heterocyclic compound, the ratio of reactants and the reaction temperature were optimized to maximize the product yield. google.com

Advanced Applications and Role As a Chemical Intermediate

Building Block in Complex Organic Molecule Synthesis

The dibrominated structure of 3,5-Dibromo-4-methylbenzonitrile provides two reactive sites, the bromine atoms, which can be readily displaced or transformed through various cross-coupling reactions. This dual functionality allows for the sequential or simultaneous introduction of different molecular fragments, enabling the construction of intricate molecular architectures. The nitrile group can also be hydrolyzed to a carboxylic acid or reduced to an amine, further expanding its synthetic utility.

While direct applications of this compound in final drug products are not extensively documented, its derivatives serve as key intermediates in the synthesis of pharmaceutically relevant compounds. The related compound, methyl 3,5-dibromo-4-methylbenzoate, is a crucial intermediate in the synthesis of 3,5-dimethoxyphenylacetic acid, a key component in the production of various natural products, including the sclerotiorin (B1681566) group of fungal metabolites and isocoumarins like 7-methylmellein and stellatin. nih.govresearchgate.net The structural similarity suggests that this compound could be a precursor to analogous structures with potential biological activity. Benzonitrile (B105546) derivatives, in general, are utilized as intermediates for pharmaceuticals, agrochemicals, and as antiseptics. orientjchem.orgresearchgate.net

Table 1: Examples of Compounds Synthesized from Related Precursors

| Precursor | Synthesized Compound/Class | Reference |

|---|---|---|

| Methyl 3,5-dibromo-4-methylbenzoate | 3,5-Dimethoxyphenylacetic acid | nih.govresearchgate.net |

| Methyl 3,5-dibromo-4-methylbenzoate | Sclerotiorin group of fungal metabolites | nih.govresearchgate.net |

| Methyl 3,5-dibromo-4-methylbenzoate | Isochromans related to sclerotiorin pigments | nih.govresearchgate.net |

| Methyl 3,5-dibromo-4-methylbenzoate | 7-Methylmellein | nih.govresearchgate.net |

The unique electronic and structural properties of benzonitrile derivatives make them attractive for applications in materials science. Specifically, the electron-withdrawing nature of the nitrile group combined with the potential for creating highly twisted molecular geometries by incorporating bulky substituents makes them suitable for developing materials with interesting photophysical properties.

One significant area of application is in Thermally Activated Delayed Fluorescence (TADF) emitters for Organic Light-Emitting Diodes (OLEDs). rsc.orgst-andrews.ac.uk TADF materials enable OLEDs to achieve high internal quantum efficiencies by harvesting both singlet and triplet excitons. The design of TADF molecules often involves creating a small energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST). This is typically achieved by spatially separating the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Donor-acceptor (D-A) type molecules, where an electron-donating moiety is linked to an electron-accepting moiety, are a common strategy.

While this compound itself is not a TADF emitter, it serves as a foundational structure for building more complex D-A-D' type molecules. For instance, fluorinated benzonitrile compounds featuring phenoxazine (B87303) and carbazole (B46965) donor units have been investigated for their solid-state photophysical properties. researchgate.net The benzonitrile core acts as the acceptor, and by attaching donor groups at the 3 and 5 positions (where the bromine atoms are in the parent compound), it's possible to create molecules with the desired electronic structure for TADF. nih.govnih.gov The substitution pattern on the benzonitrile ring is crucial for tuning the photophysical properties. For example, nicotinonitrile derivatives with indolocarbazole donors have been developed as TADF emitters, where the position of the cyano group influences the symmetry and properties of the final molecule. nih.gov

Table 2: Key Properties of Benzonitrile-based TADF Emitters

| Emitter Type | Key Feature | Application | References |

|---|---|---|---|

| Donor-Acceptor-Donor' (D-A-D') | Fluorinated benzonitrile core with phenoxazine and carbazole donors | OLEDs | researchgate.net |

| Donor-Acceptor-Donor (D-A-D) | Nicotinonitrile acceptor with indolocarbazole donors | OLEDs | nih.gov |

| Pyridine-3,5-dicarbonitrile Acceptor | Combined with a carbazole donor | Blue TADF Emitter for OLEDs | nih.gov |

Catalytic Transformations Involving this compound

The bromine atoms in this compound are susceptible to a variety of catalytic transformations, most notably palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the positions of the bromine atoms, providing a powerful tool for the synthesis of a wide array of derivatives. The nitrile group generally remains intact under these conditions, allowing for its functionality to be carried through to the more complex product.

Supramolecular Chemistry and Crystal Engineering Applications

Crystal engineering is the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. dariobraga.it Halogen bonding, a non-covalent interaction involving a halogen atom as an electrophilic species, plays a significant role in the crystal packing of brominated organic compounds.

In the solid state, this compound and its derivatives can participate in a variety of intermolecular interactions that dictate their crystal packing. These include halogen bonds (Br···Br, Br···N), hydrogen bonds (C-H···N, C-H···Br), and π-π stacking interactions. The interplay of these weak interactions can lead to the formation of well-defined supramolecular architectures such as chains, sheets, and three-dimensional networks. researchgate.net

For instance, the crystal structure of 2,6-dibromo-4-methylbenzonitrile, an isomer of the title compound, reveals that the steric bulk of the methyl group influences the packing and leads to the formation of tetrameric Br···Br contacts instead of CN···Br contacts. nih.govresearchgate.net This demonstrates how subtle changes in molecular structure can have a profound impact on the resulting supramolecular assembly. The study of the crystal structure of methyl 3,5-dibromo-4-methylbenzoate shows weak C-H···Br hydrogen bonds and weak intermolecular O···Br contacts that link adjacent molecules into layers. nih.govresearchgate.netnih.gov These examples highlight the potential of using this compound as a building block in crystal engineering to create materials with specific solid-state structures and properties. The field of supramolecular chemistry also utilizes building blocks like 1,3,5-triazines to construct complex oligomers through molecular recognition and self-assembly. nih.govrsc.org

Table 3: Intermolecular Interactions in Related Brominated Benzonitriles

| Compound | Intermolecular Interactions Observed | Supramolecular Motif | Reference |

|---|---|---|---|

| 2,6-Dibromo-4-methylbenzonitrile | Tetrameric Br···Br contacts | Puckered sheets | nih.govresearchgate.net |

| Methyl 3,5-dibromo-4-methylbenzoate | Weak C-H···Br hydrogen bonds, O···Br contacts | Layers | nih.govresearchgate.netnih.gov |

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthesis Routes

The pursuit of green and efficient chemical manufacturing necessitates the development of new synthetic methodologies for 3,5-Dibromo-4-methylbenzonitrile. Current approaches often rely on classical bromination and cyanation reactions which may involve harsh conditions or hazardous reagents. Future research should pivot towards more sustainable alternatives.

Key areas of investigation include:

Catalytic Cyanation: Exploring modern catalytic systems to introduce the nitrile group is a primary objective. Research into copper-catalyzed cyanation using less toxic and readily available cyanide sources, such as formamide (B127407), could lead to milder reaction conditions and improved safety profiles. researchgate.net Developing protocols that operate at lower temperatures and without the need for strong bases or ligands would represent a significant advance in the synthesis of aryl nitriles. researchgate.net

Advanced Bromination Techniques: The direct use of molecular bromine presents handling and safety challenges. acs.org Future routes could focus on in-situ generation of brominating agents or employing solid, more manageable N-bromo-reagents like N-bromosuccinimide (NBS) in conjunction with photochemical initiation. acs.org Continuous flow chemistry offers a promising platform for such photochemical reactions, allowing for enhanced safety, precise control over reaction parameters, and easier scalability. acs.org

Alternative Precursor Strategies: Research into novel pathways that start from different precursors, such as the direct conversion of methylated aromatic hydrocarbons, could provide more convergent and atom-economical routes. google.com The development of dual catalyst systems in deep eutectic solvents could also offer an environmentally benign approach, potentially combining catalysis with a recyclable reaction medium. researchgate.net

A comparative table of potential future synthetic approaches is presented below.

| Approach | Potential Advantage | Key Research Challenge |

| Catalytic Cyanation | Milder conditions, use of less toxic reagents. researchgate.net | Catalyst stability and turnover; substrate scope. |

| Flow Photobromination | Enhanced safety, scalability, precise control. acs.org | Reactor design optimization; quantum yield efficiency. |

| Deep Eutectic Solvents | Green and reusable reaction media, dual function. researchgate.net | Solvent-catalyst compatibility; product isolation. |

Advanced Characterization of Excited States and Photochemical Behavior

The arrangement of bromine atoms and a nitrile group on the benzene (B151609) ring suggests that this compound may possess interesting photophysical properties. However, its excited-state dynamics are largely unknown. A deeper understanding of how this molecule interacts with light is crucial for applications in materials science and photochemistry.

Future research directions should include:

Time-Resolved Spectroscopy: Employing advanced techniques like femtosecond transient absorption (fsTA) spectroscopy in both the visible and infrared regions can directly probe the dynamics of the molecule's excited states. acs.orgacs.org This would allow for the characterization of processes such as intersystem crossing, internal conversion, and the lifetimes of singlet and triplet excited states.

Investigating Excited-State Geometry: Molecules can undergo significant structural changes upon photoexcitation. acs.org Computational modeling combined with time-resolved spectroscopy can reveal these geometric evolutions, which are critical for understanding deactivation pathways and photostability.

Exploring Excited-State Aromaticity: The concept of excited-state aromaticity and antiaromaticity can be a powerful tool to explain and predict photochemical reactivity. researchgate.netdiva-portal.org Upon excitation, an aromatic ground-state molecule can become antiaromatic in the excited state, making it highly reactive. researchgate.net Investigating whether this compound exhibits such behavior could uncover novel photo-induced reactions and transformations. The modulation of these properties through intramolecular charge transfer processes represents a frontier in controlling photochemical outcomes. mappingignorance.org

Rational Design of Derivatives with Tailored Properties

This compound serves as a valuable building block for the creation of more complex molecules with specific functions. The rational design of derivatives, guided by structure-property relationships, is a key avenue for future work.

Promising areas for exploration are:

Biologically Active Compounds: The benzonitrile (B105546) moiety is present in various pharmacologically active molecules. By strategically modifying or replacing the bromine and methyl groups, or by elaborating the nitrile function, derivatives could be designed as inhibitors for specific enzymes, such as carbonic anhydrases or monoamine oxidases. acs.orgnih.govnih.gov The synthesis of hybrid molecules that combine the 3,5-dibromo-4-methylphenyl scaffold with other known pharmacophores is a promising strategy. nih.gov

Functional Materials: The electronic properties imparted by the bromine and nitrile substituents make this scaffold a candidate for incorporation into functional organic materials. Derivatives could be designed for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or sensors. The synthesis of derivatives containing organometallic moieties, for instance through cross-coupling reactions, could lead to novel materials with unique photophysical or catalytic properties. acs.org

In Silico Screening: Before undertaking extensive synthetic work, computational tools can be used to predict the properties of virtual derivatives. In silico screening for ADME (absorption, distribution, metabolism, and excretion) properties can help prioritize candidates for synthesis in drug discovery programs. mdpi.com

| Derivative Class | Potential Application | Design Strategy |

| Bioactive Molecules | Enzyme Inhibition, Anticancer Agents. nih.govmdpi.com | Incorporate pharmacophores, modify substituents to enhance binding. |

| Functional Polymers | Organic Electronics, Sensors. | Create conjugated systems via cross-coupling reactions. |

| Organometallic Complexes | Catalysis, Phosphorescent Materials. acs.org | Synthesize complexes with transition metals (e.g., Cu, Pd, Pt). |

Theoretical Prediction of Novel Reactivity and Interactions

Theoretical and computational chemistry provides powerful tools for predicting molecular behavior, thereby guiding experimental research and accelerating discovery. jocpr.comumanitoba.ca Applying these methods to this compound and its potential derivatives can offer profound insights.

Key future research directions involve:

Reactivity Mapping: Using quantum chemistry methods like Density Functional Theory (DFT), it is possible to calculate the electron distribution, molecular orbitals (e.g., HOMO and LUMO), and electrostatic potential of the molecule. jocpr.com This information helps predict sites of reactivity for electrophilic and nucleophilic attack, guiding the design of new chemical reactions.

Simulating Reaction Mechanisms: Computational chemistry can be used to model the transition states and energy profiles of potential reactions. cornell.edu This is invaluable for understanding reaction mechanisms and for optimizing conditions for novel synthetic transformations. For instance, modeling the reaction of the benzonitrile radical cation could provide insight into its degradation or polymerization pathways. rsc.org

Predicting Spectroscopic and Material Properties: Theoretical methods can accurately predict spectroscopic properties, such as IR and NMR spectra, which aids in structure elucidation. jocpr.com Furthermore, calculations can predict key parameters relevant to materials science, including electronic band gaps and charge transport properties, enabling the in silico design of materials before their synthesis.

By systematically pursuing these future research directions, the scientific community can fully explore the potential of this compound, transforming it from a simple chemical entity into a versatile platform for innovation in sustainable chemistry, medicine, and materials science.

Q & A

Q. Advanced Research Focus

- Thermogravimetric Analysis (TGA) : Measures decomposition onset (typically >200°C in N₂ atmosphere).

- Differential Scanning Calorimetry (DSC) : Identifies phase transitions (e.g., melting point ~150–160°C) .

- Accelerated aging studies : Exposure to 40°C/75% RH for 28 days monitors hydrolytic stability of the nitrile group via FTIR .

Contradiction Management : Discrepancies in reported melting points are reconciled by purity checks (HPLC ≥99%) and controlled heating rates (2°C/min) .

How can environmental persistence of this compound be evaluated?

Q. Advanced Research Focus

- Biodegradation assays : OECD 301F test with activated sludge to measure half-life (t₁/₂ >60 days indicates persistence) .

- Computational modeling : EPI Suite predicts bioaccumulation (Log BCF <3.5) and toxicity (LC50 for fish >10 mg/L) .

- Photodegradation : UV-Vis irradiation (λ = 254 nm) in aqueous solutions tracks debromination pathways via LC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.